molecular formula C25H22INO4 B14903021 N-Fmoc-L-HomoPhe(3-I)-OH

N-Fmoc-L-HomoPhe(3-I)-OH

Cat. No.: B14903021
M. Wt: 527.3 g/mol
InChI Key: BUCHHNLSYGUFGF-QHCPKHFHSA-N
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Description

N-Fmoc-L-HomoPhe(3-I)-OH is a homophenylalanine derivative modified with an iodine atom at the 3-position of the aromatic ring and protected at the α-amino group by the 9-fluorenylmethoxycarbonyl (Fmoc) group. Homophenylalanine contains an additional methylene group in its side chain compared to phenylalanine, conferring distinct conformational flexibility in peptide synthesis. The iodine substitution enhances its utility in radio-labeling and targeted chemical modifications .

Properties

Molecular Formula

C25H22INO4

Molecular Weight

527.3 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-iodophenyl)butanoic acid

InChI

InChI=1S/C25H22INO4/c26-17-7-5-6-16(14-17)12-13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22-23H,12-13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1

InChI Key

BUCHHNLSYGUFGF-QHCPKHFHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC(=CC=C4)I)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC=C4)I)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of N-Fmoc-L-HomoPhe(3-I)-OH with analogous compounds:

Compound Name Backbone Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Applications
This compound Homophenylalanine Iodine (3) Not explicitly provided* ~470 (estimated) Radio-labeling, peptide synthesis
Fmoc-L-Phe(3-Cl)-OH Phenylalanine Chlorine (3) C24H20ClNO4 421.86 Peptide synthesis, drug design
N-Fmoc-(R)-3-methoxy-homophenylalanine Homophenylalanine Methoxy (3) C26H25NO5 431.48 Conformational studies
Fmoc-L-Tyr(3-I)-OH Tyrosine Iodine (3) C24H20INO5 529.23 Radio-labeling, tyrosine kinases
(R)-Fmoc-4-fluoro-β-Homophe-OH β-Homophenylalanine Fluorine (4) C25H20FNO4 429.43 Chirally modified peptides
N-Fmoc-L-Phe(3-OCF3)-OH Phenylalanine Trifluoromethoxy (3) C25H20F3NO5 495.43 High steric demand applications

*Molecular weight estimated based on homologous structures.

Key Observations:

  • Side Chain Length: Homophenylalanine derivatives (e.g., this compound) exhibit extended side chains, enhancing peptide flexibility compared to phenylalanine-based analogs .
  • Substituent Effects: Iodine (electron-withdrawing) increases reactivity for radioisotope incorporation, while methoxy (electron-donating) improves solubility . Chlorine and trifluoromethoxy groups balance steric and electronic effects for targeted interactions .
  • Chirality: β-Homophenylalanine derivatives (e.g., (R)-Fmoc-4-fluoro-β-Homophe-OH) introduce stereochemical diversity, critical for receptor-specific peptide design .

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